5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid is a chemical compound . The IUPAC name for this compound is 5-(2-thienyl)-3-isoxazolecarboxylic acid . It has a molecular weight of 195.2 .

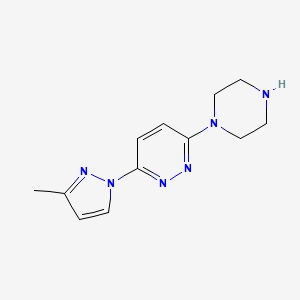

Molecular Structure Analysis

The molecular formula of 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid is C10H9NO3S . The InChI code for this compound is 1S/C10H9NO3S/c1-6-8(10(13)14)9(12-15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The predicted boiling point of 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid is 352.2±37.0 °C . The predicted density is 1.350±0.06 g/cm3 . The predicted pKa is 1.49±0.25 .

Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Anticancer Activity

Functionalized isoxazole scaffolds show anticancer activity . They have been found to be potential HDAC inhibitors , which are a class of compounds that are currently being used as anticancer drugs .

Antibacterial and Antimicrobial Activity

Isoxazole compounds have shown antibacterial and antimicrobial activity . This makes them potential candidates for the development of new antibiotics .

Antioxidant Activity

Isoxazole compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antituberculosis Activity

Fused isoxazoles have shown their therapeutic potential as antituberculosis agents . Tuberculosis is a serious infectious disease that affects the lungs .

Antiulcerogenic Agents

Fused isoxazoles have shown their therapeutic potential as antiulcerogenic agents . Ulcers are sores that develop on the lining of the esophagus, stomach, or small intestine .

Antifungal Activity

Fused isoxazoles have shown their therapeutic potential as antifungal agents . They could be used in the treatment of fungal infections .

Insecticidal Activity

Fused isoxazoles have shown their therapeutic potential as insecticidal agents . They could be used in the development of new insecticides .

Mechanism of Action

Target of Action

The primary targets of 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid are the enzymes lipoxygenase (LOX) and cyclooxygenase (COX) . These enzymes play a significant role in the metabolism of arachidonic acid, contributing to inflammation and carcinogenesis .

Mode of Action

5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid: interacts with its targets, LOX and COX, by inhibiting their activity . This inhibition results in a decrease in the production of leukotrienes and prostaglandins, which are regulatory molecules in both inflammation and cancer .

Biochemical Pathways

The inhibition of LOX and COX by 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid affects the arachidonic acid pathway . This pathway plays a crucial role in cellular signaling cascades and is involved in the production of eicosanoids, a group of active carcinogens .

Result of Action

The molecular and cellular effects of 5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid ’s action include the inhibition of tumor growth, peritoneal angiogenesis, and ascite formation in Ehrlich ascites carcinoma (EAC) cell mouse model . This is achieved through the inhibition of LOX and COX enzymes, leading to a decrease in the production of leukotrienes and prostaglandins .

Action Environment

properties

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-5-2-3-14-8(5)7-4-6(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKCINWWHFTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylthiophen-2-YL)isoxazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2578981.png)

![3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2578984.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578991.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2578998.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)